2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde
CAS No.: 588681-52-1
VCID: VC3787547
Molecular Formula: C14H10ClFO2
Molecular Weight: 264.68 g/mol
* For research use only. Not for human or veterinary use.
![2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde - 588681-52-1](/images/structure/VC3787547.png)
Description |
2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C₁₄H₁₀ClFO₂ and a molecular weight of 264.68 g/mol . It features a benzaldehyde moiety substituted with a chloro and a fluoro group on the benzyl ring, making it a derivative of both benzaldehyde and chlorofluorobenzene. This compound is typically a white to pale yellow solid and is classified under various chemical databases, including PubChem . Synthesis and ApplicationsThe synthesis of 2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde typically involves the reaction of chlorofluorobenzyl alcohol with benzaldehyde under basic conditions. This compound finds utility in various fields, particularly in proteomics and drug discovery research, due to its ability to modify protein functions through covalent bonding with nucleophilic sites. Research Findings and Biological InteractionsWhile specific biological activity data for 2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde is limited, compounds with similar structures are known to interact with biological targets such as enzymes and receptors. The unique arrangement of chloro and fluoro substituents in this compound can significantly influence its reactivity and biological interactions, making it valuable for targeted synthesis and research applications. Safety and HandlingHandling 2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde requires caution. In case of inhalation, the victim should be moved into fresh air, and if breathing is difficult, oxygen should be administered. Following skin contact, contaminated clothing should be removed, and the area should be washed with soap and water. Eye contact requires rinsing with pure water for at least 15 minutes . Comparison with Similar CompoundsSeveral compounds share structural similarities with 2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde, including 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde and 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde. These compounds differ primarily in their halogen substitution patterns, which can affect their reactivity and biological interactions .
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 588681-52-1 | ||||||||||||
Product Name | 2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde | ||||||||||||
Molecular Formula | C14H10ClFO2 | ||||||||||||
Molecular Weight | 264.68 g/mol | ||||||||||||
IUPAC Name | 2-[(2-chloro-4-fluorophenyl)methoxy]benzaldehyde | ||||||||||||
Standard InChI | InChI=1S/C14H10ClFO2/c15-13-7-12(16)6-5-11(13)9-18-14-4-2-1-3-10(14)8-17/h1-8H,9H2 | ||||||||||||
Standard InChIKey | NWRDMOGKYMIICN-UHFFFAOYSA-N | ||||||||||||
SMILES | C1=CC=C(C(=C1)C=O)OCC2=C(C=C(C=C2)F)Cl | ||||||||||||
Canonical SMILES | C1=CC=C(C(=C1)C=O)OCC2=C(C=C(C=C2)F)Cl | ||||||||||||
PubChem Compound | 3830224 | ||||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume